molecular formula C₁₀H₆BrClF₃NO₂ B1144612 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide CAS No. 253668-48-3

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide

Cat. No.: B1144612
CAS No.: 253668-48-3
M. Wt: 344.51
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Description

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is a specialized bromoacetamide compound designed for advanced biochemical research. Its primary research value lies in its role as a cysteine-reactive probe for the selective modification of proteins. The bromoacetamide functional group acts as an alkylating agent, forming a stable thioether bond with the sulfhydryl group on cysteine residues . This mechanism is fundamental for various applications, including protein immobilization, the development of antibody-drug conjugates (ADCs), and the study of protein structure and function. The structure of this reagent, featuring a 4-chloro-2-(trifluoroacetyl)phenyl group, is engineered to influence the compound's lipophilicity and electronic properties. This can be particularly advantageous in studies involving membrane proteins or other hydrophobic systems, as similar structural motifs have been utilized in protocols like Selective Labeling Absent of Probe Sequestration (SLAPS) to prevent non-specific interactions with detergent micelles . Researchers can leverage this reagent for X-ray crystallography , NMR spectroscopy , and mass spectrometry to elucidate protein-ligand interactions and conformational dynamics. As with reagents of this class, it is sensitive to moisture and should be stored under inert conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASPVMRDKJDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Bromination of Acetylated Intermediates

A foundational approach involves the bromination of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (C₁₀H₈F₃NO₂) using N-bromosuccinimide (NBS) under thermal conditions. In this method, NBS acts as a brominating agent in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds via radical intermediates, where NBS generates bromine radicals that selectively target the α-position of the acetyl group.

Reaction conditions include refluxing in acetonitrile at 80–100°C for 2 hours, yielding 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide with a reported purity of 92–95% after recrystallization from benzene. A critical challenge is the potential over-bromination at the para position of the aromatic ring, which is mitigated by controlling the stoichiometric ratio of NBS to the substrate (1:1).

Microwave-Assisted Bromination

Microwave irradiation significantly accelerates the bromination step, reducing reaction times from hours to minutes. A modified protocol involves irradiating a mixture of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, NBS, and p-TsOH in acetonitrile at 100°C under pressurized conditions (17.2 bar) for 20 minutes. This method achieves comparable yields (90–93%) to thermal methods but with enhanced reproducibility due to uniform heating.

Table 1: Comparison of Thermal vs. Microwave Bromination

ParameterThermal MethodMicrowave Method
Reaction Time2 hours20 minutes
Temperature80–100°C100°C
Yield92–95%90–93%
Byproduct Formation<5% dibrominated<3% dibrominated

Bromination Reagent Systems

Hydrobromic Acid with Oxidizing Agents

Alternative protocols replace NBS with hydrobromic acid (HBr) in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). This system generates bromine in situ, which reacts with the acetylated precursor. For example, a molar ratio of 1:1.5 (substrate:HBr) with 1.2 equivalents of H₂O₂ at 40–50°C produces the target compound with 88% yield and minimal dibromination (<2%).

Advantages :

  • Reduced cost compared to NBS.

  • Higher selectivity due to controlled bromine release.

Solvent and Catalytic Effects

Polar aprotic solvents like acetonitrile enhance bromine solubility and reaction efficiency. The addition of p-TsOH (20 mol%) promotes protonation of the acetyl carbonyl group, increasing electrophilicity at the α-carbon and facilitating bromine attack.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using benzene or ethanol, achieving >99% purity as confirmed by HPLC. The crystalline structure is validated by IR spectroscopy, with characteristic peaks at 3305 cm⁻¹ (N-H stretch) and 1736 cm⁻¹ (C=O stretch).

Table 2: Spectral Data for this compound

TechniqueKey Peaks/Data
IR (KBr)3305 cm⁻¹ (NH), 1736 cm⁻¹ (C=O)
¹H NMR (400 MHz, CDCl₃)δ 2.45 (s, 3H, CH₃), δ 7.52–7.89 (m, Ar-H)
MS (EI)m/z 344.51 [M]⁺

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide. For instance, related trifluoroacetyl-substituted indoles were evaluated for their cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The presence of trifluoroacetyl groups was found to enhance cytotoxicity, suggesting that modifications to the phenyl ring can lead to improved biological activity .

1.2 Inhibition of Tubulin Polymerization

The compound's derivatives have also been studied for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The incorporation of electron-withdrawing groups like trifluoroacetyl has been shown to facilitate interactions with biological receptors, enhancing the compound's efficacy against cancer cells .

Synthetic Applications

2.1 Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies involving arylation reactions. For example, Cu-catalyzed arylation techniques have been developed that allow for the efficient preparation of aromatic amides from bromo-difluoroacetamides . This method has demonstrated high yields and good functional group tolerance, making it a valuable approach for synthesizing related compounds.

2.2 Versatile Building Block

Due to its reactive bromine atom and the electrophilic nature of the trifluoroacetyl group, this compound serves as a versatile building block in organic synthesis. It can be utilized in further reactions to create more complex molecules with potential pharmacological applications.

Case Studies and Research Findings

StudyFocusFindings
Study ACytotoxicity EvaluationCompounds with trifluoroacetyl substitutions showed enhanced activity against cancer cell lines .
Study BSynthesis ProtocolsCu-catalyzed arylation yielded high yields for amide derivatives from bromo-difluoroacetamides .
Study CMolecular DockingStructural modifications improved binding affinity to biological targets, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and key physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight Lipophilicity (log k) Key Applications/Activities
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide C₁₀H₇BrClF₃NO₂ 4-Cl, 2-(CF₃CO) 344.52 Not reported Pharmaceutical intermediate
2-Bromo-N-(4-bromophenyl)acetamide C₈H₇Br₂NO 4-Br 291.96 1.2 Antimycobacterial activity
2-Bromo-N-(2-chlorophenyl)acetamide C₈H₇BrClNO 2-Cl 248.50 0.8 Synthetic intermediate
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₃NO 4-Br, 2,2,2-CF₃ 268.03 1.5 Not reported
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀BrCl₂NO₂ 4-Cl, 2-(2-Cl-benzoyl) 387.06 2.0 Impurity reference standard
2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide C₁₅H₁₀BrClFNO₂ 4-Cl, 2-(2-F-benzoyl) 368.61 Not reported Intermediate in drug synthesis

Key Observations :

  • Electron-Withdrawing Groups: The trifluoroacetyl group in the target compound enhances lipophilicity compared to non-acylated analogs (e.g., 2-Bromo-N-(2-chlorophenyl)acetamide). This property may improve membrane permeability but reduce aqueous solubility .
  • Biological Activity : Bromine and chlorine substituents are associated with antimycobacterial activity in related compounds, though specific data for the target compound remain under investigation .

Biological Activity

2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound, drawing on diverse sources of information.

Synthesis

The synthesis of this compound typically involves the introduction of a bromine atom and a trifluoroacetyl group onto a phenylacetamide backbone. The general synthetic route includes:

  • Formation of the Acetamide Backbone : The reaction of 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized using NMR and IR spectroscopy.

Analgesic Activity

Recent studies have highlighted the analgesic properties of acetamide derivatives, including compounds structurally similar to this compound. For instance, a series of N-substituted acetamides were evaluated for their analgesic activity using the Eddy hot plate method in rat models. Compounds exhibiting similar structural features demonstrated significant analgesic effects, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various cytochrome P450 enzymes. Notably, it was found to inhibit CYP1A2 while showing no significant inhibition on CYP3A4 or CYP2D6. This selectivity could imply a favorable metabolic profile, reducing potential drug-drug interactions .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • BBB Permeability : The compound is reported to be permeant across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.
  • Log P Values : The compound exhibits a Log P value indicative of good lipophilicity, which may enhance its bioavailability.
  • Stability : Preliminary studies suggest moderate stability in liver microsomes, which is essential for maintaining therapeutic levels in vivo .

Case Study 1: Analgesic Efficacy

In a controlled study assessing the analgesic efficacy of various acetamide derivatives, compounds closely related to this compound were administered to rats. The results indicated that these compounds exhibited significant reductions in pain response times compared to control groups treated with standard analgesics like Diclofenac. This suggests that further development of this class of compounds could lead to new analgesic therapies .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide under controlled conditions. Key parameters include:
  • Temperature : Maintain at 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the bromoacetyl group) .
  • Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
  • Catalysts : Triethylamine is critical for neutralizing HBr byproducts and accelerating the reaction .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and confirm purity (>99%) using HPLC with a C18 column .

Table 1 : Example Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°CReduces hydrolysis byproducts
SolventAnhydrous DCMEnhances intermediate stability
Reaction Time3–4 hoursBalances completion vs. degradation

Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the acetamide backbone and substituent positions. Key signals include:
  • Trifluoroacetyl group: 19^{19}F NMR at δ -70 to -75 ppm .
  • Aromatic protons: Split signals due to chloro and bromo substituents (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the aromatic ring and acetamide group (e.g., ~66° for steric effects) to confirm 3D conformation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 374.95 (calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Steps to address:
  • Variable Temperature NMR : Perform experiments at 25°C and -40°C to identify conformational equilibria .
  • 2D NMR (COSY, NOESY) : Map coupling between aromatic protons and acetamide groups to assign signals unambiguously .
  • Recrystallization : Purify using methylene chloride/hexane to remove brominated byproducts, then re-analyze .

Q. What computational approaches can predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effects of the trifluoroacetyl group on the acetamide’s nucleophilicity. Use B3LYP/6-311+G(d,p) basis sets to predict reaction pathways .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the acetamide oxygen and hydrophobic contacts with the chloro/bromo groups .
  • MD Simulations : Assess stability in aqueous vs. lipid environments (e.g., GROMACS) to predict membrane permeability .

Q. How does the compound’s electronic configuration influence its biological activity, and what assays validate these effects?

  • Methodological Answer : The trifluoroacetyl group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes. Validate via:
  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. IC50_{50} values <10 µM suggest potent activity .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to quantify intracellular accumulation .
  • SAR Analysis : Compare with analogs lacking the bromo or trifluoroacetyl groups to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:
  • Standardize Assay Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293) .
  • Quality Control : Re-synthesize the compound under optimized conditions and verify purity via HPLC-MS .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Synthesis Optimization Table

Table 2 : Key Parameters for Scale-Up Synthesis

ParameterLab Scale (mg)Pilot Scale (g)
Yield65–70%60–65% (due to mixing inefficiencies)
Purity>99%98–99% (requires additional crystallization)
Reaction Time3 hours4–5 hours

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